1,2-Dihydronaphthalene

Catalog No.
S593599
CAS No.
447-53-0
M.F
C10H10
M. Wt
130.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dihydronaphthalene

CAS Number

447-53-0

Product Name

1,2-Dihydronaphthalene

IUPAC Name

1,2-dihydronaphthalene

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

InChI

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-3,5-7H,4,8H2

InChI Key

KEIFWROAQVVDBN-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C=C1

Synonyms

1,2-dihydronaphthalene

Canonical SMILES

C1CC2=CC=CC=C2C=C1

The exact mass of the compound 1,2-Dihydronaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dihydronaphthalene (CAS 447-53-0) is a partially hydrogenated polycyclic aromatic hydrocarbon, structurally positioned between fully aromatic naphthalene and fully saturated tetralin. This bicyclic structure, featuring a benzene ring fused to a cyclohexene ring, imparts a unique chemical reactivity distinct from its close analogs. Its primary value in procurement is as a reactive intermediate and building block in organic synthesis, particularly for creating more complex molecules, chiral ligands, and specialty polymers where the specific location of the double bond is critical for downstream reaction pathways.

Substituting 1,2-Dihydronaphthalene with its isomer, 1,4-dihydronaphthalene, or its saturated analog, tetralin, often leads to process failure or undesirable outcomes. The 1,4-isomer is thermodynamically more stable and less reactive in certain polymerization reactions. Furthermore, 1,2-dihydronaphthalene is susceptible to thermal disproportionation into naphthalene and tetralin, and can isomerize under acidic conditions, defining a specific operational window not shared by the more thermally stable tetralin. This distinct reactivity and stability profile means that direct substitution is unsuitable for syntheses where reaction control, stereochemistry, or polymer architecture are critical procurement factors.

Defined Thermal Processing Window: Disproportionation at Elevated Temperatures

Unlike its fully saturated analog, tetralin, 1,2-Dihydronaphthalene undergoes thermal disproportionation at elevated temperatures. At approximately 300°C in solution, it converts into a 1:1 ratio of naphthalene and tetralin. In contrast, its isomer, 1,4-dihydronaphthalene, undergoes concurrent isomerization to 1,2-dihydronaphthalene and disproportionation under similar conditions, a reaction catalyzed by glass surfaces. This defines a critical thermal limit for processing and storage.

Evidence DimensionThermal Decomposition Pathway
Target Compound DataUndergoes disproportionation to naphthalene and tetralin in a 1:1 ratio at ~300°C.
Comparator Or Baseline1,4-Dihydronaphthalene: Undergoes both isomerization to 1,2-DHN and disproportionation. Tetralin: Generally used as a high-boiling, thermally stable solvent.
Quantified DifferenceQualitatively different thermal decomposition pathways and products compared to its isomer and saturated analog.
ConditionsSolution-phase, ~300°C

This establishes a clear upper-temperature process limit and highlights its unsuitability as a high-temperature hydrogen-donor solvent, a role for which tetralin is procured.

Precursor for Chiral Architectures: Enabling High-Yield, Enantioselective Synthesis

The specific olefin geometry of 1,2-dihydronaphthalene makes it a valuable precursor for complex, biologically active molecules. For example, copper-catalyzed asymmetric intramolecular cyclization provides substituted 1,2-dihydronaphthalene-1-ols in good to high yields with excellent enantioselectivity (up to 98% ee). These products can be further transformed into fully saturated tetrahydronaphthalene derivatives, demonstrating a controlled route to chiral scaffolds that is not readily accessible from naphthalene or tetralin directly.

Evidence DimensionEnantiomeric Excess (ee) in Asymmetric Synthesis
Target Compound DataEnables synthesis of derivatives with up to 98% ee.
Comparator Or BaselineNaphthalene/Tetralin: Lack the specific reactive olefin site required for this type of intramolecular cyclization to generate these specific chiral centers.
Quantified DifferenceProvides a synthetic route to high-enantiopurity products not directly achievable with common substitutes.
ConditionsCopper-catalyzed intramolecular reductive coupling

For buyers in pharmaceutical and fine chemical synthesis, procuring 1,2-dihydronaphthalene provides a direct and efficient route to specific high-value chiral intermediates.

Distinct Dissociation Pathway Under Ionization vs. Tetralin

Under ionization conditions, such as those in mass spectrometry or astrochemistry models, 1,2-dihydronaphthalene and tetralin exhibit different fragmentation behaviors. Ionized 1,2-dihydronaphthalene isomerizes to a 1-methylindene ion structure before fragmentation. While ionized tetralin can also isomerize to a related structure (1-methylindane ion), it possesses additional dissociation channels, including the loss of C2H4, which are not observed for dihydronaphthalene ions. This highlights fundamental differences in their gas-phase reactivity and stability.

Evidence DimensionIon Fragmentation Pathway
Target Compound DataIsomerizes to 1-methylindene ion.
Comparator Or BaselineTetralin: Isomerizes to 1-methylindane ion but also has a distinct C2H4 loss channel.
Quantified DifferenceQualitatively different fragmentation pattern, indicating non-interchangeability in gas-phase reaction models.
ConditionsTandem mass spectrometry / imaging photoelectron photoion coincidence (iPEPICO) spectroscopy

This is critical for researchers in analytical chemistry, reaction kinetics, and computational modeling, where using tetralin as a proxy for 1,2-dihydronaphthalene would lead to inaccurate mechanistic conclusions.

Precursor for Specialty Polymers and Resins

The activated double bond in 1,2-dihydronaphthalene makes it a suitable monomer for specific polymerization reactions where its isomer, 1,4-dihydronaphthalene, is less reactive. This allows for the synthesis of polymers with unique thermal and mechanical properties not achievable with substitutes.

Controlled Synthesis of Chiral Pharmaceutical Scaffolds

As demonstrated in copper-catalyzed reactions, 1,2-dihydronaphthalene is a key starting material for building complex, enantioenriched molecules. This makes it the correct choice for multi-step syntheses targeting specific stereoisomers of biologically active compounds, such as anticancer agents or other pharmaceutical intermediates.

Mechanistic Studies in Physical Organic and Analytical Chemistry

The distinct thermal and mass spectrometric behavior of 1,2-dihydronaphthalene compared to its isomer and tetralin makes it an essential compound for fundamental research. It serves as a specific model for studying hydrogen transfer reactions, isomerization catalysis, and gas-phase ion chemistry where structural precision is paramount.

XLogP3

3.2

Boiling Point

206.5 °C

Melting Point

-8.0 °C

Other CAS

29828-28-2
447-53-0

Wikipedia

1,2-dihydronaphthalene

Dates

Last modified: 08-15-2023

Formation of polycyclic aromatic hydrocarbons from bimolecular reactions of phenyl radicals at high temperatures

P Constantinidis, H-C Schmitt, I Fischer, B Yan, A M Rijs
PMID: 26457393   DOI: 10.1039/c5cp05354d

Abstract

The self-reaction of the phenyl radical is one of the key reactions in combustion chemistry. Here we study this reaction in a high-temperature flow reactor by IR/UV ion dip spectroscopy, using free electron laser radiation as mid-infrared source. We identified several major reaction products based on their infrared spectra, among them indene, 1,2-dihydronaphthalene, naphthalene, biphenyl and para-terphenyl. Due to the structural sensitivity of the method, the reaction products were identified isomer-selectively. The work shows that the formation of indene and naphthalene, which was previously considered to be evidence for the HACA (hydrogen abstraction C2H2 addition) mechanism in the formation of polycyclic aromatic hydrocarbons and soot can also be understood in a phenyl addition model.


Indium triflate-catalysed Diels-Alder reactions of isochromenylium cations with enones

Thangavel Selvi, Kannupal Srinivasan
PMID: 23396579   DOI: 10.1039/c3ob26284g

Abstract

In the presence of indium triflate, o-alkynylbenzaldehydes form isochromenylium cations that react with enones such as chalcones and diarylidineacetones to give 1,2-dihydronaphthalenes in moderate to good yields. The reaction proceeds via a rare type of Diels-Alder reaction in which both the diene (isochromenylium cation) and the dienophile (enone) are electron deficient.


Caged glutamates with π-extended 1,2-dihydronaphthalene chromophore: design, synthesis, two-photon absorption property, and photochemical reactivity

Srikanth Boinapally, Bo Huang, Manabu Abe, Claudine Katan, Jun Noguchi, Satoshi Watanabe, Haruo Kasai, Bing Xue, Takayoshi Kobayashi
PMID: 25101898   DOI: 10.1021/jo501425p

Abstract

Caging and photochemical uncaging of the excitatory neurotransmitter l-glutamate (glu) offers a potentially valuable tool for understanding the mechanisms of neuronal processes. Designing water-soluble caged glutamates with the appropriate two-photon absorption property is an attractive strategy to achieve this. This paper describes the design, synthesis, and photochemical reactivity of caged glutamates with π-extended 1,2-dihydronaphthalene structures, which possess a two-photon cross-section of ∼120 GM and an excellent buffer solubility (up to 115 mM). High yields up to 99% glutamate were observed in the photolysis of two caged glutamates. Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination were used as the key reactions to synthesize the caged compounds.


Enantioselective synthesis of 1,2-dihydronaphthalene-1-carbaldehydes by addition of boronates to isochromene acetals catalyzed by tartaric acid

Yi Luan, Keith S Barbato, Philip N Moquist, Tomohiro Kodama, Scott E Schaus
PMID: 25715172   DOI: 10.1021/jacs.5b00757

Abstract

Tartaric acid is an ideal asymmetric catalyst as it is abundant, cheap, and environmentally friendly. (+)-Tartaric acid was found to catalyze a novel enantioselective [4 + 2] cycloaddition of isochromene acetals and vinylboronates. A variety of substituted isochromene acetals were tolerated, furnishing the desired dihydronaphthalenes and dihydrobenzofluorene products in good yields. High enantiomeric ratios (up to 98.5:1.5) and excellent diastereoselectivities (all >99:1) were observed employing 10 mol % of (+)-tartaric acid as the catalyst, in combination with 5 mol % of Ho(OTf)3.


Reaction of thallium(III) salts with homoallylic alcohols: ring contraction vs. dimethoxylation

Luiz F Silvia Jr, Marcus V Craveiro
PMID: 18007538   DOI: 10.3390/10111419

Abstract

The oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol (1) with a variety of thallium(III) salts was investigated. An indan, formed by a ring contraction reaction, was obtained in good to moderate yields under a variety of reaction conditions: i) thallium triacetate (TTA) in aqueous AcOH; ii) thallium tris-trifluoroacetate (TTFA) in aqueous TFA; iii) TTFA in CH(2)Cl(2); iv) thallium tripropionate (TTP) in aqueous propionic acid and v) thallium tris-[(S)-(-)-triacetoxypropionate] in aqueous (S)-(-)-2-acetoxypropionic acid. On the other hand, the reaction of compound 1 with TTA in methanol led to a 2:1 mixture of the corresponding cis- and trans-dimethoxylated compounds, respectively. These compounds were formed by a thallium-promoted addition of methanol to the double bond.


Organocatalytic asymmetric Friedel-Crafts alkylation/cascade reactions of naphthols and nitroolefins

Tian-Yu Liu, Hai-Lei Cui, Qian Chai, Jun Long, Bang-Jing Li, Yong Wu, Li-Sheng Ding, Ying-Chun Chen
PMID: 17534499   DOI: 10.1039/b704925k

Abstract

The asymmetric Michael-type Friedel-Crafts reaction of naphthols and nitroolefins promoted by bifunctional thiourea-tertiary amine organocatalysts (up to 95% ee) was investigated; on simply extending the reaction time further cascade reactions could occur to generate enantiopure dimeric tricyclic 1,2-dihydronaphtho[2,1-b]furanyl-2-hydroxylamine derivatives.


Chloroperoxidase from Caldariomyces fumago is active in the presence of an ionic liquid as co-solvent

Claudia Sanfilippo, Nicola D'Antona, Giovanni Nicolosi
PMID: 15672220   DOI: 10.1007/s10529-004-5087-6

Abstract

Chloroperoxidase from Caldariomyces fumago catalyses the oxidation of 1,2-dihydronaphthalene to (1R,2R)-(+)-dihydroxytetrahydronaphthalene in homogenous citrate buffer/ionic liquid mixtures, using t-butyl hydroperoxide as O2 donor. It tolerates up to 30 (v/v) 1,3-dimethylimidazolium methylsulfate or 1-butyl-3-methylimidazolium methylsulfate. The enzyme activity in these ionic liquid co-solvent systems is retained for 24 h, but it falls to 3 h using non-ionic organic solvents such as t-BuOH or acetone.


Design, synthesis, and biological evaluation of water-soluble amino acid prodrug conjugates derived from combretastatin, dihydronaphthalene, and benzosuberene-based parent vascular disrupting agents

Laxman Devkota, Chen-Ming Lin, Tracy E Strecker, Yifan Wang, Justin K Tidmore, Zhi Chen, Rajsekhar Guddneppanavar, Christopher J Jelinek, Ramona Lopez, Li Liu, Ernest Hamel, Ralph P Mason, David J Chaplin, Mary Lynn Trawick, Kevin G Pinney
PMID: 26852340   DOI: 10.1016/j.bmc.2016.01.007

Abstract

Targeting tumor vasculature represents an intriguing therapeutic strategy in the treatment of cancer. In an effort to discover new vascular disrupting agents with improved water solubility and potentially greater bioavailability, various amino acid prodrug conjugates (AAPCs) of potent amino combretastatin, amino dihydronaphthalene, and amino benzosuberene analogs were synthesized along with their corresponding water-soluble hydrochloride salts. These compounds were evaluated for their ability to inhibit tubulin polymerization and for their cytotoxicity against selected human cancer cell lines. The amino-based parent anticancer agents 7, 8, 32 (also referred to as KGP05) and 33 (also referred to as KGP156) demonstrated potent cytotoxicity (GI50=0.11-40nM) across all evaluated cell lines, and they were strong inhibitors of tubulin polymerization (IC50=0.62-1.5μM). The various prodrug conjugates and their corresponding salts were investigated for cleavage by the enzyme leucine aminopeptidase (LAP). Four of the glycine water-soluble AAPCs (16, 18, 44 and 45) showed quantitative cleavage by LAP, resulting in the release of the highly cytotoxic parent drug, whereas partial cleavage (<10-90%) was observed for other prodrugs (15, 17, 24, 38 and 39). Eight of the nineteen AAPCs (13-16, 42-45) showed significant cytotoxicity against selected human cancer cell lines. The previously reported CA1-diamine analog and its corresponding hydrochloride salt (8 and 10, respectively) caused extensive disruption (at a concentration of 1.0μM) of human umbilical vein endothelial cells growing in a two-dimensional tubular network on matrigel. In addition, compound 10 exhibited pronounced reduction in bioluminescence (greater than 95% compared to saline control) in a tumor bearing (MDA-MB-231-luc) SCID mouse model 2h post treatment (80mg/kg), with similar results observed upon treatment (15mg/kg) with the glycine amino-dihydronaphthalene AAPC (compound 44). Collectively, these results support the further pre-clinical development of the most active members of this structurally diverse collection of water-soluble prodrugs as promising anticancer agents functioning through a mechanism involving vascular disruption.


'Bridged' stilbene derivatives as selective cyclooxygenase-1 inhibitors

Norbert Handler, Gerda Brunhofer, Christian Studenik, Klaus Leisser, Walter Jaeger, Stephanie Parth, Thomas Erker
PMID: 17604631   DOI: 10.1016/j.bmc.2007.06.030

Abstract

Resveratrol ((E)-3,4',5-trihydroxy-stilbene), a phytoalexin found in various plants, shows non-selective cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibition. In order to find more selective COX inhibitors a series of bridged stilbene derivatives was synthesized and evaluated for their ability to inhibit both COX-1 and COX-2 in vitro. The compounds showed a high rate of COX-1 inhibition with the most potent compounds exhibiting submicromolar IC(50) values and high selectivity indices. A prediction model for COX-inhibiting activity was also developed using the classical LIE approach resulting in consistent docking data for our molecule sample. Phenyl substituted 1,2-dihydronaphthalene derivatives and 1H-indene derivatives therefore represent a novel class of highly selective COX-1 inhibitors and land promising candidates for in vivo studies.


Indatraline: synthesis and effect on the motor activity of Wistar rats

Márcia Kameyama, Fernanda A Siqueira, Miriam Garcia-Mijares, Luiz F Silva Jr, Maria T A Silva
PMID: 22075572   DOI: 10.3390/molecules16119421

Abstract

A new approach for the synthesis of indatraline was developed using as the key step an iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative. Behavioral tests were conducted to evaluate the effect of indatraline and of its precursor indanamide on the motor activity of Wistar rats. Specific indexes for ambulation, raising and stereotypy were computed one, two and three hours after i.p. drug administration. Indatraline effects on motor activity lasted for at least three hours. On the other hand, no significant differences in motor activity were observed using indanamide. The results suggest that indatraline has a long lasting effect on motor activity and add evidence in favor of the potential use of that compound as a substitute in cocaine addiction.


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